molecular formula C20H23BrN2O2 B10886084 1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

Cat. No.: B10886084
M. Wt: 403.3 g/mol
InChI Key: GGVAYJSAGVNJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Bromobenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone is a chemical compound with the molecular formula C20H23BrN2O2. This compound is characterized by the presence of a bromobenzyl group attached to a piperazine ring, which is further connected to a methylphenoxy ethanone moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of 1-[4-(4-bromobenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of 4-bromobenzyl chloride: This can be achieved by reacting 4-bromotoluene with chlorine in the presence of a catalyst.

    Synthesis of 4-bromobenzylpiperazine: The 4-bromobenzyl chloride is then reacted with piperazine to form 4-bromobenzylpiperazine.

    Coupling with 3-methylphenoxy ethanone: Finally, the 4-bromobenzylpiperazine is coupled with 3-methylphenoxy ethanone under suitable reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

1-[4-(4-Bromobenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(4-Bromobenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-bromobenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone involves its interaction with specific molecular targets and pathways. The bromobenzyl group and piperazine ring are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell signaling, although detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

1-[4-(4-Bromobenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone can be compared with other similar compounds, such as:

    1-[4-(4-Chlorobenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone: Similar structure but with a chlorine atom instead of bromine.

    1-[4-(4-Fluorobenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone: Similar structure but with a fluorine atom instead of bromine.

    1-[4-(4-Methylbenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone: Similar structure but with a methyl group instead of bromine.

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity, biological activity, and potential applications. The presence of the bromine atom in 1-[4-(4-bromobenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone may confer unique properties, such as increased lipophilicity and specific interactions with biological targets.

Properties

Molecular Formula

C20H23BrN2O2

Molecular Weight

403.3 g/mol

IUPAC Name

1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C20H23BrN2O2/c1-16-3-2-4-19(13-16)25-15-20(24)23-11-9-22(10-12-23)14-17-5-7-18(21)8-6-17/h2-8,13H,9-12,14-15H2,1H3

InChI Key

GGVAYJSAGVNJCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.